molecular formula C24H18N4S B2970194 (E)-4-{[1,1'-biphenyl]-4-yl}-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477188-15-1

(E)-4-{[1,1'-biphenyl]-4-yl}-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2970194
CAS No.: 477188-15-1
M. Wt: 394.5
InChI Key: MTMQELKBLMNMEW-XAYXJRQQSA-N
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Description

(E)-4-{[1,1’-biphenyl]-4-yl}-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound with a unique structure that includes a biphenyl group, a thiazole ring, and a carbohydrazonoyl cyanide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-{[1,1’-biphenyl]-4-yl}-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the biphenyl group, and the final coupling with the carbohydrazonoyl cyanide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate larger quantities. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-{[1,1’-biphenyl]-4-yl}-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with modified functional groups.

Scientific Research Applications

(E)-4-{[1,1’-biphenyl]-4-yl}-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-4-{[1,1’-biphenyl]-4-yl}-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: A compound with a similar biphenyl structure but different functional groups.

    Cetylpyridinium chloride: Shares some structural similarities but has different applications and properties.

    Domiphen bromide: Another structurally related compound with distinct biological activities.

Uniqueness

(E)-4-{[1,1’-biphenyl]-4-yl}-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2E)-N-(2-methylanilino)-4-(4-phenylphenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4S/c1-17-7-5-6-10-21(17)27-28-22(15-25)24-26-23(16-29-24)20-13-11-19(12-14-20)18-8-3-2-4-9-18/h2-14,16,27H,1H3/b28-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMQELKBLMNMEW-XAYXJRQQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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